2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol
Description
Properties
IUPAC Name |
2-[2-[(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-18(15-6-3-2-4-7-15)20-22-17-9-5-8-16(17)19(24(20)23-14)21-10-12-26-13-11-25/h2-4,6-7,21,25H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMHWADVWVUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Molecular Formula : C₁₉H₂₂N₄O
- Molecular Weight : 322.412 g/mol .
- Key Differences: Replaces the ethoxyethanol group with a methoxyethyl side chain (CH₃OCH₂CH₂- vs. HOCH₂CH₂OCH₂CH₂-).
- Impact :
2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Molecular Formula : C₁₆H₁₆N₄
- Molecular Weight : 264.33 g/mol .
- Key Differences: Lacks the ethoxyethanol side chain entirely.
- Impact :
Functional Analogues
Pyrazolo-Pyrano-Pyrimidine Derivatives
- Example: 5,8-Diamino-7-cyano-2-hydroxy-6-phenyl-6,7-dihydropyrazolo[1,5-a]pyrano[2,3-d]pyrimidine (12a) .
- Structural Differences: Replaces the cyclopentane ring with a pyrano ring and introduces cyano/hydroxy groups.
- Impact: Enhanced hydrogen-bonding capacity due to hydroxyl and cyano groups, improving solubility.
Triazolopyrimidine Hydrazones
- Example : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with oxyacetyl hydrazone substituents .
- Structural Differences : Substitutes the pyrazolo-pyrimidine core with a triazolopyrimidine system.
- Impact: Introduction of chiral centers (e.g., α-methyl groups) improved herbicidal and antifungal activity in some derivatives . Suggests that the ethoxyethanol chain in the target compound may enhance bioactivity through increased solubility or target binding.
Physicochemical Properties
Notes:
- The hydroxyl group in the ethoxyethanol side chain likely improves aqueous solubility compared to the methoxyethyl analog.
- The base structure’s higher logP aligns with its reduced solubility, highlighting the importance of hydrophilic substituents .
Q & A
Q. Q1: What are the key synthetic routes for preparing 2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-8-yl)amino)ethoxy)ethanol, and how can reaction conditions be optimized for yield?
A: The compound’s synthesis typically involves multi-step protocols. For example, analogous pyrazolo-pyrimidine derivatives are synthesized via nucleophilic substitution or coupling reactions, such as reacting bromoethanol derivatives with amine-functionalized intermediates under reflux in toluene or DMF. Key variables include temperature (e.g., 100°C for 2 hours), solvent polarity, and stoichiometric ratios of reagents like triethylamine (to scavenge HBr). Yield optimization often requires iterative adjustments of these parameters, validated via TLC or HPLC monitoring .
Q. Q2: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly distinguishing the cyclopenta[d]pyrimidine core from regioisomers. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., monoisotopic mass: 322.179 Da). Reverse-phase HPLC with UV detection (C18 columns, acetonitrile/water gradients) assesses purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved binding affinity to biological targets?
A: Density Functional Theory (DFT) calculations predict electron distribution and reactive sites (e.g., aminoethoxy groups as hydrogen bond donors). Molecular docking with targets like kinases or GPCRs identifies key interactions (e.g., π-π stacking with phenyl groups). For example, ICReDD’s reaction path search methods use quantum chemical calculations to prioritize derivatives with optimized steric and electronic profiles, reducing experimental trial-and-error .
Q. Q4: What strategies resolve contradictions in bioactivity data across different assays (e.g., in vitro vs. in vivo)?
A: Discrepancies may arise from solubility differences, metabolic instability, or off-target effects. Systematic approaches include:
- Solubility enhancement: Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug modifications.
- Metabolic profiling: LC-MS/MS identifies degradation products in liver microsomes.
- Target validation: CRISPR knockouts or siRNA silencing confirm target specificity.
Cross-referencing with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) provides mechanistic insights .
Q. Q5: How do steric and electronic effects of the cyclopenta[d]pyrimidine core influence regioselectivity in downstream functionalization?
A: The fused bicyclic system imposes steric constraints, favoring substitutions at the less hindered 8-amino position (vs. the 2-methyl-3-phenyl substituents). Electronic effects from the pyrimidine ring’s electron-deficient nature direct electrophilic attacks to the aminoethoxy side chain. Computational models (e.g., Fukui indices) quantify site reactivity, validated by experimental kinetic studies under varied pH and solvent conditions .
Q. Q6: What experimental design principles minimize variability in biological assay results for this compound?
A: Use factorial design (e.g., 2^k designs) to test variables like cell passage number, serum concentration, and incubation time. For example, a 3-factor design might optimize:
- Cell density: 10⁴–10⁵ cells/well.
- Compound concentration: 0.1–10 µM.
- Incubation duration: 24–72 hours.
ANOVA identifies significant factors, while positive/negative controls (e.g., known kinase inhibitors) normalize inter-assay variability .
Q. Q7: How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate metabolic pathways or degradation mechanisms?
A: Synthesize isotopologs (e.g., ¹⁵N-labeled aminoethoxy groups) for tracking via mass spectrometry. In vivo studies using ²H-labeled compounds paired with PET imaging quantify tissue distribution. Degradation pathways are mapped using HR-MS/MS fragmentation patterns, identifying hydrolytic cleavage of the ethoxyethanol chain or oxidative demethylation .
Methodological Challenges and Solutions
Q. Q8: What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?
A: Key challenges include low yields in cyclization steps (e.g., forming the pyrimidine ring) and purification difficulties due to polar byproducts. Solutions:
- Flow chemistry: Continuous processing improves heat/mass transfer during exothermic steps.
- Hybrid purification: Combine silica gel chromatography with recrystallization (e.g., methanol/water) to remove hydrophilic impurities.
Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
Q. Q9: How do solvent polarity and protic/aprotic environments affect the stability of the aminoethoxy side chain?
A: Protic solvents (e.g., methanol) accelerate hydrolysis of the ethoxy linkage via nucleophilic attack, while aprotic solvents (e.g., DMF) stabilize the compound. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation rates. Formulation strategies include lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
Q. Q10: What computational tools integrate reaction pathway prediction with experimental data to accelerate discovery?
A: Platforms like ICReDD combine quantum mechanics/molecular mechanics (QM/MM) simulations with machine learning (ML) to predict viable reaction pathways. Experimental data (e.g., NMR kinetics) train ML models, which then propose optimal conditions (e.g., catalyst loading, solvent) for novel derivatives. Feedback loops refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
